REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:11].CN(C)CCN(C)C.C([Li])CCC.CCCCCC.CN([CH:34]=[O:35])C.[Cl-].[NH4+]>CCOCC>[CH3:10][O:9][C:8]1[C:3]([O:2][CH3:1])=[C:4]([CH3:11])[CH:5]=[CH:6][C:7]=1[CH:34]=[O:35] |f:5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1OC)C
|
Name
|
|
Quantity
|
422 mg
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
ADDITION
|
Details
|
The solution became yellow during addition
|
Type
|
CUSTOM
|
Details
|
after removal of the ice bath
|
Type
|
CUSTOM
|
Details
|
a precipitate started forming
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
STIRRING
|
Details
|
stirring overnight at room temperature under nitrogen
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
then cooled down again to 0° C.
|
Type
|
STIRRING
|
Details
|
The homogeneous reaction mixture was stirred at this temperature for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The solution was poured
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with 4 portions of 1N ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on normal silica with DCM
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=O)C=CC(=C1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |